molecular formula C5HF9O2 B052712 Perfluorovaleric acid CAS No. 2706-90-3

Perfluorovaleric acid

Cat. No. B052712
CAS RN: 2706-90-3
M. Wt: 264.05 g/mol
InChI Key: CXZGQIAOTKWCDB-UHFFFAOYSA-N
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Description

Perfluorovaleric acid is a type of perfluorinated compound (PFC) characterized by a carbon chain fully fluorinated except for the carboxylic acid functional group. PFCs, including perfluorovaleric acid, are known for their chemical stability, resistance to biological degradation, and persistence in the environment. These properties are attributed to the strength of the carbon-fluorine bond, making them highly resistant to degradation processes. As a result, PFCs have found a wide range of industrial and consumer product applications, leading to their ubiquitous presence in the environment, wildlife, and even in human breast milk and blood (Stahl, Mattern, & Brunn, 2011).

Synthesis Analysis

The synthesis of perfluorovaleric acid and its derivatives involves various chemical reactions aimed at introducing or modifying the perfluorinated carbon chain. For instance, the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers, have been described, showcasing the innovative approaches in synthesizing fluorinated compounds with well-defined structures and properties (Smith & Babb, 1996).

Molecular Structure Analysis

Perfluorovaleric acid's molecular structure is characterized by its fully fluorinated carbon chain, which significantly impacts its physical and chemical properties. The molecular structure of perfluorinated compounds, including perfluorovaleric acid, contributes to their stability, resistance to degradation, and unique behavior in various environments.

Chemical Reactions and Properties

Perfluorovaleric acid undergoes characteristic reactions mainly due to its perfluorinated chain and carboxylic acid group. The chemical properties of perfluorovaleric acid derivatives highlight reactions with nucleophiles, cycloaddition reactions, and their ability to polymerize and copolymerize with various unsaturated compounds, demonstrating the reactive versatility of these fluorinated compounds (Rokhlin, Abduganiev, & Utebaev, 1976).

Scientific Research Applications

  • Fuel Cell Applications : Perfluorovaleric acid is related to perfluorosulfonic acid membranes, which are useful as the proton transport medium and separator in fuel cells, playing a crucial role in the performance characteristics of these membranes (Eisman, 1990).

  • Environmental Persistence and Toxicity : PFASs, including perfluorovaleric acid derivatives, are known for their environmental persistence and potential toxicity. They are regularly found in the blood of animals and humans globally, raising concerns about their long-term effects on health and the environment (Lindstrom, Strynar, & Libelo, 2011).

  • Biodegradation Studies : Research has focused on the environmental biodegradability of PFASs, including the microbial degradation of polyfluoroalkyl chemicals. Understanding the degradation pathways and potential formation of toxic byproducts like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) is crucial (Liu & Avendaño, 2013).

  • Developmental Toxicity : PFASs, including derivatives of perfluorovaleric acid, have been studied for their developmental toxicity. Research has shown that exposure to these compounds can have adverse effects on development and reproduction in animal models (Lau, Butenhoff, & Rogers, 2004).

  • Human Health Impacts : Studies have investigated the presence of PFASs in human blood from various countries, providing insights into the global exposure and potential health impacts of these chemicals (Kannan et al., 2004).

  • Electrosynthesis Applications : Perfluorovaleric acid has been used in the electrosynthesis of dihydroperfluoropentanol, showcasing its potential in chemical synthesis applications (Chechina, 2015).

Safety And Hazards

Perfluorovaleric acid is considered to be corrosive . It is suspected of damaging fertility or the unborn child . It is stable but incompatible with strong oxidizing agents . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

Perfluorovaleric acid is widely employed in the production of specialty chemicals, electronics, and surface coatings, owing to its inert nature and ability to enhance the performance of materials . Its unique chemical composition and versatile applications position PFVA as a crucial player in advanced manufacturing processes, contributing to the development of innovative and high-performance products . As technological advancements continue to drive innovation across industries, the Perfluorovaleric Acid Market is poised for sustained growth, offering opportunities for manufacturers and stakeholders to capitalize on its unique chemical properties and versatile applications .

properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZGQIAOTKWCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4F9COOH, C5HF9O2
Record name PFPeA
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DSSTOX Substance ID

DTXSID6062599
Record name Perfluoropentanoic acid
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Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Perfluorovaleric acid

CAS RN

2706-90-3
Record name Perfluoropentanoic acid
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Record name Perfluorovaleric acid
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Record name Perfluorovaleric acid
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Record name Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro-
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Record name Perfluorovaleric acid
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Record name Perfluorovaleric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
J Wu, Z Hua, L Gu - Science of The Total Environment, 2021 - Elsevier
The presence of perfluorinated compound (PFC) contamination in riverine ecosystems represents a novel challenge for environmental remediation. However, little attention has been …
Number of citations: 21 www.sciencedirect.com
ON Chechina - Russian Journal of Electrochemistry, 2015 - Springer
… Abstract—To optimize the cathode reduction of perfluorinated carboxylic acids, the cathode reduction of perfluorovaleric acid into α,α dihydroperfluoroamyl alcohol (DHPFAA) was …
Number of citations: 2 link.springer.com
NA Maiorova, ND Kagramanov, VA Grinberg… - Russian Journal of …, 2013 - Springer
… homolog To verify this assumption, we studied the oxidative decarboxylation of perfluorovaleric acid (PVA, XIV) or the PVA anion (XV) in the presence of butadiene. This reaction proved …
Number of citations: 2 link.springer.com
Z Zhong, G Li, L Guo, J Yao, Z Liu… - Biomedical …, 2018 - Wiley Online Library
… The lowest limits of quantification were 2.0 μg L −1 for perfluorobutanoic acid and perfluorovaleric acid, 1.0 μg L −1 for perfluorocaproic acid and 0.50 μg L −1 for perfluorobutane …
JY Wu, L Gu, ZL Hua, DW Wang, RY Xu, XY Ge… - Environmental …, 2022 - Elsevier
… acid) (10.33–15.96%) affected bacterial metabolisms in phycosphere the most, while in the free-living biosphere was most effected by PFPeA (perfluorovaleric acid) (13.21–13.99%) …
Number of citations: 4 www.sciencedirect.com
NA Mayorova, ND Kagramanov… - Journal" Fluorine …, 2011 - en.notes.fluorine1.ru
The electrochemical cross-dimerization of perfluorovaleric and perfluoro-2-propoxypropionic acids conducted in the presence of butadiene afforded a mixture of cross-and homodimers …
Number of citations: 5 en.notes.fluorine1.ru
Y Song, Y Wu, D Wu, X Ma, S Jiang, Z Peng… - Environment …, 2023 - Elsevier
… FTGF was applied to the active sampler, and the indoor adsorption of perfluorovaleric acid was up to 2.45 ng/m 3 . The adsorption kinetics and isotherm simulation results showed that …
Number of citations: 4 www.sciencedirect.com
VE Kirichenko, OA Osipova… - Journal of Analytical …, 1996 - hero.epa.gov
… Thiols were determined in solutions with concentrations of 10(-1)-10(-5) mg/mL as alkane thiol esters of perfluorovaleric acid with the use of selective scanning of the fragments with m/z …
Number of citations: 2 hero.epa.gov
PA Slepukhin, NS Boltacheva, VI Filyakova… - Izvestiya Akademii …, 2008 - inis.iaea.org
… [en] White powder of lithium 1-(3-pyridyl)-4,4,5,5,6,6,7,7,7-nonafluorohepta-1,3-dionate (1) was prepared by condensation of ethyl ether of perfluorovaleric acid with 3-acetylpyridine by …
Number of citations: 2 inis.iaea.org
EV Mikubaeva, NS Kobotaeva, EE Sirotkina - Russian journal of applied …, 2004 - Springer
… Powder: (1) electrically exploded, (2) mechanically treated in the presence of amide of perfluorovaleric acid, and (3) mechanically treated in the presence of powdered CuCl2; the same …
Number of citations: 5 link.springer.com

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